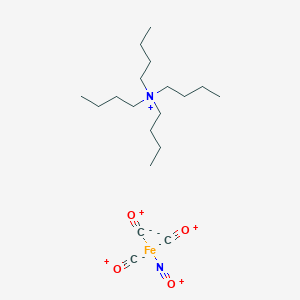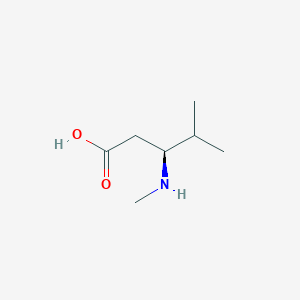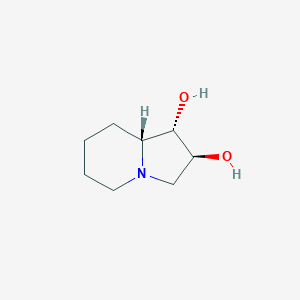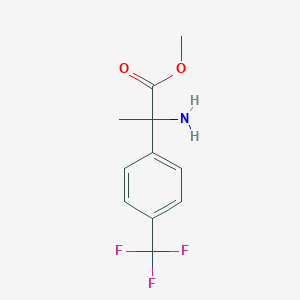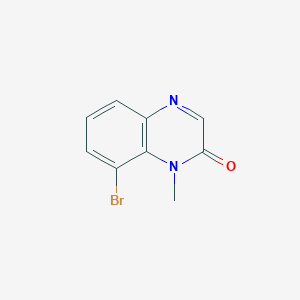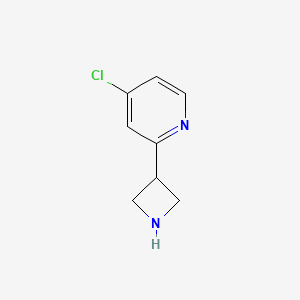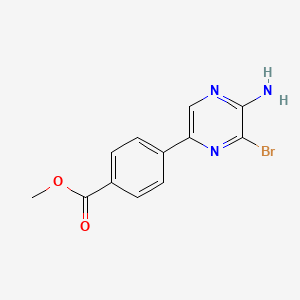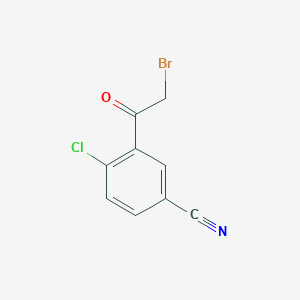
3-(2-Bromoacetyl)-4-chlorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromoacetyl)-4-chlorobenzonitrile is an organic compound that features a bromoacetyl group attached to a chlorobenzonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoacetyl)-4-chlorobenzonitrile typically involves the bromination of 4-chlorobenzonitrile followed by acetylation. One common method includes the reaction of 4-chlorobenzonitrile with bromine in the presence of a catalyst to introduce the bromoacetyl group. The reaction conditions often involve the use of solvents like chloroform and temperatures maintained at room temperature to slightly elevated levels .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, thereby optimizing the production process.
化学反应分析
Types of Reactions
3-(2-Bromoacetyl)-4-chlorobenzonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, nitriles, and amines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
3-(2-Bromoacetyl)-4-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromoacetyl group.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of 3-(2-Bromoacetyl)-4-chlorobenzonitrile involves its ability to act as an electrophile due to the presence of the bromoacetyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological targets. The compound can inhibit enzymes by modifying active site residues, thereby affecting biochemical pathways .
相似化合物的比较
Similar Compounds
3-(Bromoacetyl)coumarin: Similar in structure but contains a coumarin moiety instead of a chlorobenzonitrile core.
2-Bromoacetyl Group Compounds: These compounds share the bromoacetyl functional group and exhibit similar reactivity patterns.
Uniqueness
3-(2-Bromoacetyl)-4-chlorobenzonitrile is unique due to the presence of both a bromoacetyl group and a chlorobenzonitrile core, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a versatile compound for synthetic and medicinal chemistry.
属性
分子式 |
C9H5BrClNO |
|---|---|
分子量 |
258.50 g/mol |
IUPAC 名称 |
3-(2-bromoacetyl)-4-chlorobenzonitrile |
InChI |
InChI=1S/C9H5BrClNO/c10-4-9(13)7-3-6(5-12)1-2-8(7)11/h1-3H,4H2 |
InChI 键 |
BHVTUTVVINERQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C#N)C(=O)CBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Rel-tert-butyl ((1R,6r)-3-azabicyclo[3.1.1]heptan-6-yl)carbamate](/img/structure/B12951578.png)
![5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepin-4-one](/img/structure/B12951590.png)
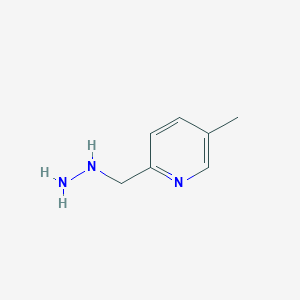
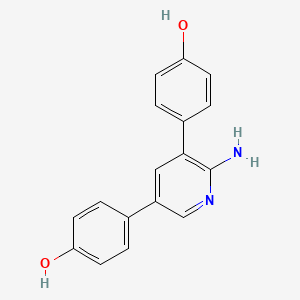
![Methyl 3-amino-1h-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12951606.png)
